molecular formula C12H7Cl2F2NO2S B4393251 2,5-dichloro-N-(3,5-difluorophenyl)benzenesulfonamide

2,5-dichloro-N-(3,5-difluorophenyl)benzenesulfonamide

Cat. No.: B4393251
M. Wt: 338.2 g/mol
InChI Key: OBZZZEMSANPTGN-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(3,5-difluorophenyl)benzenesulfonamide is an aromatic sulfonamide compound characterized by the presence of chlorine and fluorine atoms on its benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(3,5-difluorophenyl)benzenesulfonamide typically involves the sulfonation of 2,5-dichlorobenzenesulfonyl chloride with 3,5-difluoroaniline. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(3,5-difluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate the substitution of chlorine atoms.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed, though care must be taken to avoid over-oxidation.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the chlorine atoms.

Scientific Research Applications

2,5-dichloro-N-(3,5-difluorophenyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: Researchers explore its interactions with biological molecules to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism by which 2,5-dichloro-N-(3,5-difluorophenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorobenzenesulfonamide: Lacks the fluorine atoms present in 2,5-dichloro-N-(3,5-difluorophenyl)benzenesulfonamide.

    3,5-difluorobenzenesulfonamide: Lacks the chlorine atoms present in this compound.

Uniqueness

The presence of both chlorine and fluorine atoms in this compound imparts unique chemical and physical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various applications.

Properties

IUPAC Name

2,5-dichloro-N-(3,5-difluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F2NO2S/c13-7-1-2-11(14)12(3-7)20(18,19)17-10-5-8(15)4-9(16)6-10/h1-6,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZZZEMSANPTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC(=CC(=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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